5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde
Description
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, two methyl groups at the 3’ and 5’ positions, and an aldehyde group at the 3-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-11-6-12(2)8-14(7-11)13-4-5-16(18-3)15(9-13)10-17/h4-10H,1-3H3 |
InChI Key |
KLENEFHHTCTLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)OC)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride . The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,4-dimethylbenzene to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds, including 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde, often utilizes catalytic coupling reactions such as the Suzuki-Miyaura reaction. This method involves the use of palladium catalysts and boronic acids to form the biphenyl structure under mild conditions . The scalability and efficiency of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3’,5’-dimethylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,5-Dimethyl-4-methoxybiphenyl: Similar structure but different substitution pattern, affecting its chemical and physical properties.
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carboxylic acid: Oxidized form of the aldehyde compound, with different reactivity and applications.
Uniqueness
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (aldehyde) groups on the biphenyl structure. This combination allows for a wide range of chemical reactivity and makes it a versatile intermediate in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
